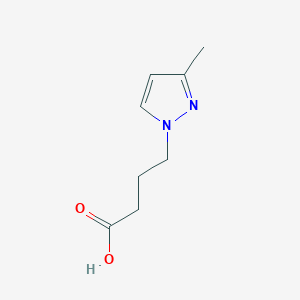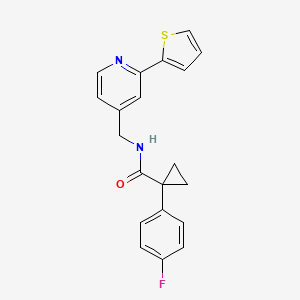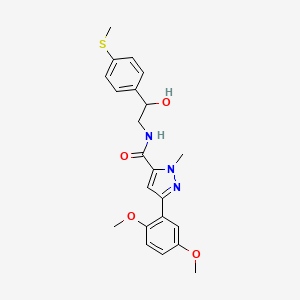![molecular formula C20H20N2O3 B2929587 5-((1R,5S)-8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl)-4-methoxy-1-phenylpyridin-2(1H)-one CAS No. 1706224-30-7](/img/structure/B2929587.png)
5-((1R,5S)-8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl)-4-methoxy-1-phenylpyridin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains a bicyclo[3.2.1]oct-2-ene moiety, which is a type of bicyclic compound . It also has a carbonyl group attached to the 8-position of the bicyclic structure, a methoxy group at the 4-position, and a phenyl group at the 1-position of a pyridin-2(1H)-one ring.
Synthesis Analysis
While specific synthesis methods for this compound are not available, compounds with similar structures have been synthesized. For instance, the synthesis of (1R,5S)-2-methyl-6,7-benzomorphan, which contains a similar bicyclic structure, was achieved via an Aza-Prins reaction .Molecular Structure Analysis
The bicyclo[3.2.1]oct-2-ene moiety is a bicyclic structure with a bridgehead double bond . The carbonyl, methoxy, and phenyl groups are likely to contribute to the compound’s reactivity and properties.Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the presence of the carbonyl, methoxy, and phenyl groups. For example, the carbonyl group could undergo nucleophilic addition reactions .Applications De Recherche Scientifique
Synthesis and Characterization
5-((1R,5S)-8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl)-4-methoxy-1-phenylpyridin-2(1H)-one and related compounds are synthesized and characterized for their potential in various scientific applications. For instance, cephalosporin derivatives have been synthesized for use in Antibody-Directed Enzyme Prodrug Therapy (ADEPT) approaches, indicating the versatility of azabicyclooctane derivatives in drug delivery systems (Blau et al., 2008). Additionally, regioselective rearrangements of azabicyclohept-2-aminyl radicals have led to the synthesis of novel inhibitors for α-mannosidases, showcasing the compound's utility in developing new therapeutic agents (Moreno‐Vargas & Vogel, 2003).
Catalyst and Intermediate Roles
These compounds also play significant roles as intermediates and catalysts in organic synthesis. For example, they have been utilized in the stereoselective synthesis of potent PI3 kinase inhibitors, demonstrating their importance in the synthesis of biologically active molecules (Chen et al., 2010). Their application extends to the synthesis of bridged δ-lactones and other complex organic frameworks, which are essential for the development of new materials and active pharmaceutical ingredients (Kido et al., 1991).
Development of New Synthetic Methods
Furthermore, these compounds facilitate the development of new synthetic methods, such as the unique cascade ring-opening/cyclization reaction of azlactones, which has been leveraged to synthesize new classes of multicyclic semi-alkaloids with promising antimicrobial activity (Parhizkar et al., 2017). This highlights their potential in contributing to the discovery and synthesis of new therapeutic agents.
Mécanisme D'action
Target of Action
The primary targets of the compound are currently unknown. The compound’s structure, which includes an 8-azabicyclo[3.2.1]octane scaffold, is a central core of the family of tropane alkaloids . These alkaloids display a wide array of interesting biological activities , suggesting that the compound may interact with similar targets.
Mode of Action
Given its structural similarity to tropane alkaloids , it may interact with its targets in a similar manner. Tropane alkaloids are known to interact with various receptors and enzymes, leading to changes in cellular function.
Biochemical Pathways
Tropane alkaloids, which share a similar structure, are known to affect various biochemical pathways . These effects can lead to changes in neurotransmitter levels, enzyme activity, and cellular signaling.
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. Given its structural similarity to tropane alkaloids , it may have similar effects. These could include changes in neurotransmitter levels, alterations in cellular signaling, and modulation of enzyme activity.
Propriétés
IUPAC Name |
5-(8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl)-4-methoxy-1-phenylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c1-25-18-12-19(23)21(14-6-3-2-4-7-14)13-17(18)20(24)22-15-8-5-9-16(22)11-10-15/h2-8,12-13,15-16H,9-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZGBUQGNPXUMDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)N(C=C1C(=O)N2C3CCC2C=CC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-((1R,5S)-8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl)-4-methoxy-1-phenylpyridin-2(1H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-phenyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole hydrochloride](/img/structure/B2929505.png)

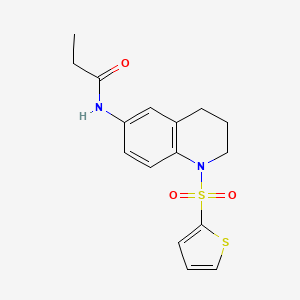
![[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2929509.png)

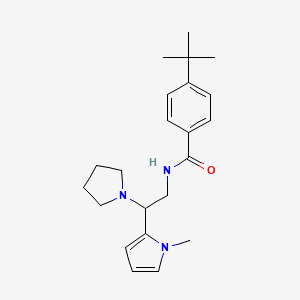


![1-[(4-Bromophenyl)sulfonyl]-4-(2,6-dimethylphenyl)piperazine](/img/structure/B2929520.png)
![N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2929523.png)
![2-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B2929524.png)
